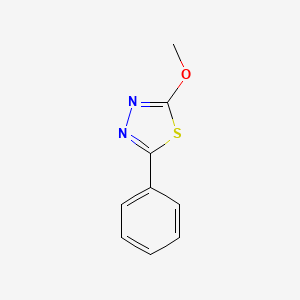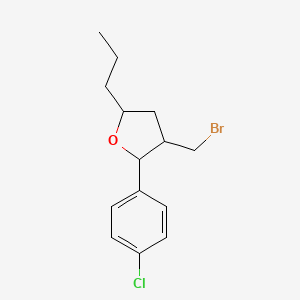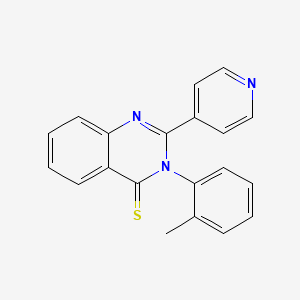
4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with o-tolyl isothiocyanate in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinazoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the quinazoline ring or the thione group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or quinazoline rings.
Applications De Recherche Scientifique
2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline core structure is known to bind to various biological targets, potentially inhibiting or activating specific pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-4-yl)quinazoline-4(3H)-thione: Lacks the o-tolyl group, which may affect its biological activity and chemical reactivity.
3-(o-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridin-4-yl group, which may influence its binding affinity to biological targets.
2-(Pyridin-4-yl)-3-phenylquinazoline-4(3H)-thione: Has a phenyl group instead of the o-tolyl group, which may alter its properties.
Uniqueness
2-(Pyridin-4-yl)-3-(o-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both the pyridin-4-yl and o-tolyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a versatile compound for various applications.
Propriétés
Numéro CAS |
61351-68-6 |
|---|---|
Formule moléculaire |
C20H15N3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-6-2-5-9-18(14)23-19(15-10-12-21-13-11-15)22-17-8-4-3-7-16(17)20(23)24/h2-13H,1H3 |
Clé InChI |
XJEXSBITADQDBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


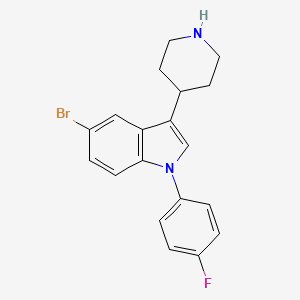
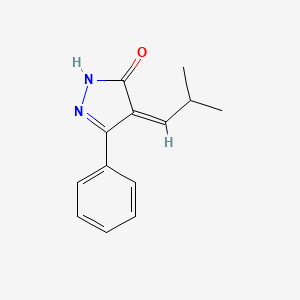
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
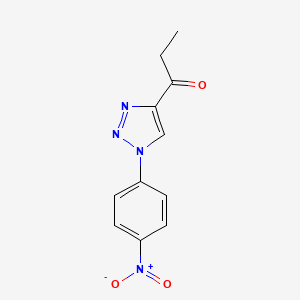

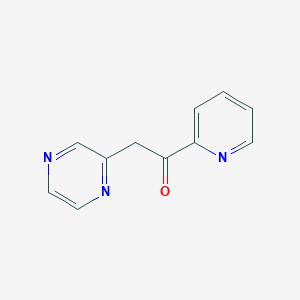
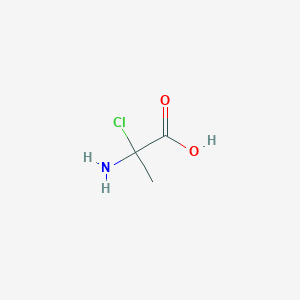
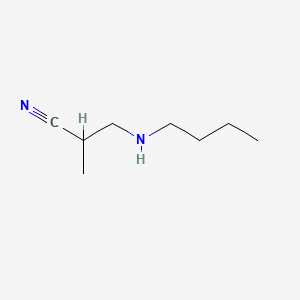
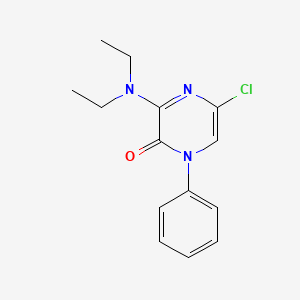
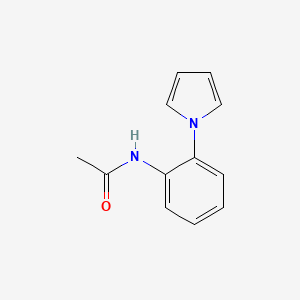
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
